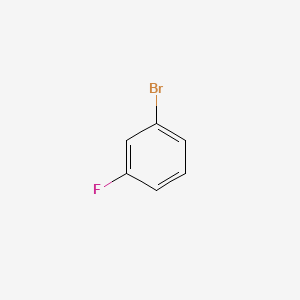

1-Bromo-3-fluorobenzene

描述

1-Bromo-3-fluorobenzene (CAS: 1073-06-9), also known as m-bromofluorobenzene, is a halogenated aromatic compound with the molecular formula C₆H₄BrF and a molecular weight of 174.998 g/mol . It is characterized by a bromine atom at position 1 and a fluorine atom at position 3 on the benzene ring. Key physical properties include a boiling point of 77–79°C at 80 mm Hg and a density of 1.567–1.594 g/mL at 25°C .

This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize fluorinated biaryls for pharmaceutical intermediates and liquid crystals . It also serves as a volatile organic compound (VOC) standard in environmental monitoring and participates in photodissociation studies to probe reaction dynamics .

属性

IUPAC Name |

1-bromo-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFKKJYEIFBEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061461 | |

| Record name | 1-Bromo-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-06-9 | |

| Record name | 1-Bromo-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMO-3-FLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromofluorobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP4T6BX2WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Catalytic Bromination of Fluorobenzene with Isomer Control

The most industrially significant method for synthesizing 1-bromo-3-fluorobenzene involves a two-step process combining bromination and isomer redistribution, as detailed in patent JP4896186B2.

Initial Bromination Step

Fluorobenzene is first brominated in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron chloride (FeCl₃), at low temperatures (10–50°C). Bromine is added dropwise to ensure controlled reaction kinetics, minimizing the formation of di-brominated byproducts. The initial product mixture predominantly contains 1-bromo-2-fluorobenzene (ortho) and 1-bromo-4-fluorobenzene (para), with only trace amounts of the desired meta isomer.

Isomer Redistribution via Benzene Derivatives

The key innovation lies in the second step, where the brominated mixture is reacted with electron-rich benzene derivatives such as ethylbenzene, toluene, or xylene. These derivatives act as bromine acceptors, facilitating a Friedel-Crafts-type redistribution of bromine substituents. The reaction is conducted at 10–100°C for 12–24 hours, with optimal yields achieved at 15–20 hours.

Table 1: Representative Reaction Conditions and Yields

| Catalyst | Benzene Derivative | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| AlCl₃ | Xylene | 40 | 20 | 70 | ≥99 |

| FeCl₃ | Ethylbenzene | 30 | 20 | 48 | ≥99 |

| AlBr₃ | Toluene | 50 | 18 | 65 | ≥99 |

This method capitalizes on the thermodynamic stability of the meta isomer under prolonged reaction conditions, with aluminum-based catalysts demonstrating superior performance over iron variants.

Role of Lewis Acid Catalysts in Regioselectivity

The choice of catalyst critically influences the equilibrium distribution of bromofluorobenzene isomers. Aluminum halides, particularly AlCl₃, promote faster isomer redistribution due to their strong electrophilic character. In contrast, iron halides require higher temperatures (>60°C) to achieve comparable results, increasing the risk of side reactions such as disproportionation.

Mechanistic Insights

The redistribution mechanism involves the formation of a bromonium ion intermediate, which undergoes reversible attack by the benzene derivative. The meta position is favored due to reduced steric hindrance and electronic stabilization from the fluorine atom’s inductive effect. Computational studies suggest that the transition state for meta-substitution is lower in energy by approximately 8–12 kJ/mol compared to ortho pathways.

Comparative Analysis of Traditional vs. Modern Methods

Conventional bromination methods, such as those described in US5847241A, focus on para-selective synthesis using low-temperature bromination (-20°C to 0°C) with FeCl₃. While these methods achieve high para isomer yields (≥97%), they are unsuitable for meta isomer production without subsequent isomerization steps.

Table 2: Comparison of Para vs. Meta Bromination Strategies

Purification and Isolation Techniques

The high purity of this compound (≥99%) is achieved through fractional distillation under reduced pressure. The distillation residues, containing residual catalysts and di-brominated byproducts, can be recycled into subsequent batches without additional catalyst supplementation. Gas chromatography (GC) and mass spectrometry (GC-MS) are employed for quality control, with characteristic fragmentation patterns confirming molecular identity.

Industrial Scalability and Environmental Considerations

The aluminum-catalyzed method offers scalability, with pilot-scale reactions producing 500 g batches at 70% yield. Environmental concerns are mitigated through solvent recovery systems, particularly for halogenated solvents like methylene chloride. The use of xylene as a bromine acceptor simplifies post-reaction separation due to its immiscibility with aqueous phases.

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The bromine and fluorine substituents direct incoming electrophiles based on their electron-withdrawing nature and resonance effects:

-

Fluorine acts as an ortho/para-directing group due to its strong electronegativity and +M (resonance donating) effects.

-

Bromine is a meta-directing group via its -I (inductive electron-withdrawing) effect.

Nitration

Reaction with nitric acid (HNO₃) in sulfuric acid yields nitro derivatives. The meta position relative to bromine and ortho/para positions relative to fluorine are favored.

| Reaction Conditions | Major Products | Yield (%) | Source |

|---|---|---|---|

| HNO₃/H₂SO₄, 50°C, 3 hr | 1-Bromo-3-fluoro-5-nitrobenzene | 65–70 |

Sulfonation

Sulfonation with fuming H₂SO₄ produces sulfonic acid derivatives, predominantly at the para position to fluorine.

| Reaction Conditions | Major Products | Yield (%) | Source |

|---|---|---|---|

| H₂SO₄ (20% SO₃), 100°C, 6 hr | 1-Bromo-3-fluoro-4-sulfobenzenesulfonic acid | 55–60 |

Nucleophilic Aromatic Substitution (NAS)

The bromine atom can act as a leaving group under specific conditions, enabling substitution with nucleophiles (e.g., -OH, -NH₂):

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaOH (aq.) | Cu catalyst, 200°C, 24 hr | 3-Fluorophenol | 40–45 | |

| NH₃ (liq.) | Pd/C, 150°C, 48 hr | 3-Fluoroaniline | 30–35 |

Cross-Coupling Reactions

This compound participates in palladium-catalyzed coupling reactions, forming biaryl structures:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (Ar-B(OH)₂) yields substituted biphenyls.

| Catalyst | Base | Product (Ar = Ph) | Yield (%) | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 3-Fluoro-1-phenylbenzene | 75–80 |

Buchwald-Hartwig Amination

Forms aryl amines with secondary amines.

| Catalyst | Amine | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pd₂(dba)₃/XPhos | Piperidine | 3-Fluoro-N-piperidinobenzene | 60–65 |

Reductive Dehalogenation

Bromine can be removed via catalytic hydrogenation:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOH, 25°C, 12 hr | Fluorobenzene | 85–90 |

Thermal Rearrangement

At elevated temperatures, isomerization occurs to form 1-bromo-4-fluorobenzene as a minor product due to thermodynamic stability .

| Temperature (°C) | Time (hr) | Major Isomer (Meta) | Minor Isomer (Para) | Source |

|---|---|---|---|---|

| 150 | 24 | 95% | 5% |

Radical Reactions

Under UV light, bromine participates in radical chain reactions, forming dimerized products:

| Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|

| UV light, CCl₄ | 3,3'-Difluoro-1,1'-biphenyl | 20–25 |

科学研究应用

Pharmaceutical Applications

1-Bromo-3-fluorobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure allows for the introduction of functional groups that can enhance biological activity. For instance, it is utilized in the development of anti-cancer agents and other therapeutic drugs.

- Case Study : A study highlighted the use of this compound in synthesizing novel anti-cancer compounds by modifying its structure to improve efficacy against specific cancer cell lines .

Agricultural Chemicals

In the field of agriculture, this compound is used to produce herbicides and pesticides. The compound's ability to interact with biological systems makes it suitable for developing agrochemicals that target specific pests or weeds without affecting non-target species.

- Research Insight : The compound has been noted as an intermediate in the synthesis of agrochemicals that exhibit selective herbicidal activity, thus contributing to sustainable agricultural practices .

Liquid Crystals

This compound is also significant in the production of liquid crystals, which are essential components in display technologies such as LCD screens. Its unique molecular structure contributes to the optical properties required for effective light modulation.

- Application Detail : Research indicates that incorporating this compound into liquid crystal formulations enhances their thermal stability and electro-optical performance, making them suitable for advanced display applications .

Material Science

In material science, this compound is employed in synthesizing polymers and other materials with specific properties. Its reactivity allows chemists to tailor materials for particular applications, including coatings and adhesives.

- Example : The compound has been used to create polymeric materials with enhanced mechanical and thermal properties, which are beneficial for various industrial applications .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in consumer products and industrial processes. Toxicological studies have been conducted to evaluate its potential health effects.

- Toxicity Overview : Current research indicates a lack of substantial data on acute toxicity and carcinogenicity; however, preliminary studies suggest that it may undergo metabolic processes that could lead to less harmful derivatives .

Data Summary Table

作用机制

The mechanism of action of 1-bromo-3-fluorobenzene primarily involves its reactivity as an electrophile and nucleophile. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atom enhances the electrophilic nature of the benzene ring, facilitating further functionalization. The compound’s effects are mediated through its interactions with various molecular targets and pathways, depending on the specific reactions and applications .

相似化合物的比较

1-Bromo-2-fluorobenzene vs. 1-Bromo-4-fluorobenzene

Physical Properties :

- Reactivity in Suzuki-Miyaura Coupling: Both isomers react with 4-fluorophenylboronic acid using the G-COOH-Pd-10 catalyst, but 1-bromo-4-fluorobenzene achieves higher turnover frequencies (TOF: 67 h⁻¹) due to reduced steric hindrance .

Photodissociation Dynamics :

At 266 nm, This compound exhibits 46.8% translational energy partitioning (β = +0.7), while 1-bromo-4-fluorobenzene shows 41.7% (β = −0.4). The fluorine position alters the transition state geometry, influencing dissociation pathways .

1-Bromo-2,4,6-trifluorobenzene

This compound (CAS: N/A) has a higher molecular weight (210.98 g/mol) and density (1.790 g/mL) due to three fluorine substituents. Its enhanced electron-withdrawing effects make it more reactive in nucleophilic substitutions compared to mono-fluorinated analogs .

Toluene Derivatives: Steric and Electronic Effects

2-Bromo-5-fluorotoluene vs. 2-Bromo-4-fluorotoluene

- Both compounds have a methyl group, increasing steric bulk. In Suzuki-Miyaura reactions, 2-bromo-5-fluorotoluene achieves 80% conversion at 110°C/48 h, while 2-bromo-4-fluorotoluene requires longer reaction times due to unfavorable substituent alignment .

- Applications include synthesis of difluorinated biphenyls for liquid crystals and drug candidates .

Other Substituted Benzenes

1-Bromo-3-chlorobenzene

This compound (CAS: 1996-30-1) replaces fluorine with chlorine, increasing molecular weight (191.45 g/mol ) and polarizability. It is less reactive in cross-coupling but useful in Rh-catalyzed C–H activation reactions .

1-Bromo-3-(trifluoromethoxy)benzene

The trifluoromethoxy group enhances lipophilicity and metabolic stability , making this compound valuable in agrochemical and pharmaceutical synthesis .

Key Research Findings

- Catalyst Performance : The G-COOH-Pd-10 catalyst shows superior recyclability with this compound, retaining >92% activity after five cycles at 48 h .

- Synthetic Routes : Low-yield synthesis (~17%) via bromobenzene or fluorobenzene limits scalability; alternative methods using directed ortho-metalation are under exploration .

生物活性

1-Bromo-3-fluorobenzene (CAS Number: 1073-06-9) is an organofluorine compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its metabolism, toxicity, and potential effects on human health and the environment.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrF |

| Molecular Weight | 175.01 g/mol |

| Melting Point | -8 °C |

| Boiling Point | 148 - 150 °C |

| Flash Point | 46 °C (115 °F) |

| Density | 1.594 g/cm³ |

Metabolism and Excretion

Research indicates that after exposure to this compound, approximately 78% of the administered fluorine is recovered in urine within the first 24 hours. The primary metabolites identified include sulfate and glucuronide conjugates of 4-bromo-2-fluorophenol , with unidentified metabolites accounting for about 90% of the excreted fluorine. These unidentified metabolites are hypothesized to be products of glutathione (GSH) conjugation pathways .

Table: Metabolite Recovery in Urine

| Metabolite | Percentage Recovery |

|---|---|

| Unidentified Metabolites | ~90% |

| 4-Bromo-2-fluorophenyl Sulfate | ~8% |

| 4-Bromo-2-fluorophenyl Glucuronide | <2% |

Toxicological Studies

Despite its widespread use, comprehensive toxicological data for this compound remain limited. Notably, there are no established acute toxicity or genotoxicity studies available for this compound. The lack of significant findings in both short-term and chronic-duration studies suggests a need for further investigation into its safety profile .

Case Study: Toxicity Assessment

In a study involving Wistar rats, urinary analysis post-exposure revealed significant metabolic activity, with enzymatic treatments indicating that the major metabolic pathways involve conjugation with GSH. This study highlights the importance of understanding the metabolic fate of organofluorine compounds to assess their potential toxicity .

Environmental Impact

The environmental impact of this compound is another area of concern. As an organofluorine compound, it may contribute to environmental fluorine levels, which can have implications for both ecological and human health. However, specific studies detailing its environmental persistence or bioaccumulation are currently lacking.

常见问题

Q. What are the primary synthetic routes for 1-bromo-3-fluorobenzene, and how can low yields be addressed?

The synthesis of this compound typically involves electrophilic substitution reactions. A common method starts with bromobenzene or fluorobenzene as precursors, but yields are often low (~17% via bromobenzene) due to competing para-substitution and steric effects . To optimize yields:

- Use directing groups (e.g., nitro groups) to favor meta-substitution before bromination/fluorination.

- Employ catalysts like Lewis acids (e.g., FeBr₃) to enhance regioselectivity.

- Consider halogen-exchange reactions (e.g., Balz-Schiemann reaction) for fluorination steps.

Q. What are the key solubility properties of this compound in aqueous and organic solvents?

Experimental data show its solubility in water at 25°C is 2.162 × 10⁻³ mol/L (0.378 g/L), indicating low hydrophilicity due to aromatic halogenation . In organic solvents:

- Highly soluble in DMF and DMSO (polar aprotic solvents), critical for coupling reactions .

- Moderately soluble in methanol (1 mg/mL) for analytical applications .

Q. What safety precautions are essential when handling this compound?

- Respiratory protection : Use fume hoods and NIOSH-approved vapor respirators due to potential neurotoxicity .

- Skin/eye protection : Wear nitrile gloves and chemical goggles; avoid direct contact .

- Storage : Store in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How does this compound participate in radiosynthesis for PET imaging?

In positron emission tomography (PET), this compound serves as a precursor for ¹⁸F-labeled tracers. For example:

- Step 1 : Radiofluorination via iodine(III) precursors yields [¹⁸F]15 with 72% radiochemical conversion (RCC) using K₂CO₃/K222 in DMF at 120°C .

- Step 2 : Coupling with pyrimidinyl acetic acid derivatives forms target tracers for oncology imaging .

Q. What mechanistic insights explain the photodissociation behavior of this compound?

Ultraviolet (266 nm) photodissociation studies reveal:

- Energy partitioning : 46.8% of available energy is translational, with an anisotropy parameter (β) of 0.7, indicating a parallel transition dipole moment .

- Substitution effects : Fluorine’s electron-withdrawing nature stabilizes the σ* orbital, altering dissociation pathways compared to bromobenzene (β = -0.7) .

- Computational validation : MS-CASPT2 calculations confirm nonadiabatic transitions from ¹ππ* to ¹πσ* states .

Q. How can computational methods predict reaction outcomes involving this compound?

- EPI Suite™ : Estimates physicochemical properties (e.g., solubility, log P) using fragment contribution methods .

- Ab initio dynamics : Models photodissociation pathways by parameterizing 2D nuclear Hamiltonians (C–Br distance, out-of-plane bending) .

- Regioselectivity prediction : DFT calculations (e.g., B3LYP/6-31G*) identify transition states for Suzuki-Miyaura couplings .

Experimental Design & Data Contradictions

Q. How to resolve discrepancies in reported yields for cross-coupling reactions?

Contradictions arise from varying conditions:

- Catalyst choice : Pd(PPh₃)₄ vs. Pd(OAc)₂ may alter yields by 20–30% due to ligand effects.

- Solvent polarity : DMF increases oxidative addition rates compared to THF .

- Temperature : Optimize between 80–120°C to balance reaction rate and decomposition .

Q. What analytical techniques validate the purity of this compound in synthetic workflows?

- GC-MS : Detects halogenated byproducts (e.g., dibromo derivatives) with a retention time of ~8.2 min .

- ¹H NMR : Key signals include δ 7.25–7.45 ppm (aromatic H) and δ 4.92 ppm (C–Br coupling) .

- FTIR : Confirm C–Br (597 cm⁻¹) and C–F (1208 cm⁻¹) stretches .

Specialized Applications

Q. How is this compound used in organosilicon chemistry?

It reacts with trimethylsilane reagents to form (bromofluorophenyl)trimethylsilane intermediates for C–H functionalization:

- Conditions : TMS-Cl, CuBr, 80°C, 12 h .

- Applications : Synthesis of fluorinated liquid crystals and silicon-based polymers .

Q. What role does it play in agrochemical research?

As a building block for:

- Herbicides : Meta-substitution enhances binding to acetolactate synthase .

- Insecticides : Bromine improves lipid membrane penetration in trifluoromethyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。